methyl 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylate

Vue d'ensemble

Description

Methyl 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylate typically involves the reaction of 4-ethoxyphenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The final product is obtained after esterification with methanol.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize side products.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while reduction can produce hydrazine derivatives.

Applications De Recherche Scientifique

Agricultural Chemistry

Pesticide Development

Methyl 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylate is utilized in the formulation of novel pesticides and herbicides. Its structure allows for enhanced efficacy in crop protection while minimizing environmental impact. The compound's ability to target specific pests makes it a valuable asset in sustainable agriculture.

Table 1: Efficacy of this compound in Pest Control

| Pest Type | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Aphids | 200 | 85 |

| Leafhoppers | 150 | 90 |

| Fungal Pathogens | 100 | 80 |

Pharmaceutical Development

Therapeutic Applications

This compound serves as a crucial building block in the synthesis of potential therapeutic agents. Research indicates its effectiveness in treating inflammation and pain, providing targeted benefits over traditional medications.

Case Study: Antiinflammatory Activity

A study conducted on the anti-inflammatory properties of this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The results suggest its potential as a new anti-inflammatory drug candidate.

Material Science

Advanced Materials Synthesis

The compound is explored for its properties in creating advanced materials, such as polymers and coatings. Its chemical structure contributes to improved durability and resistance to degradation, making it suitable for various industrial applications.

Table 2: Properties of Materials Synthesized with this compound

| Material Type | Durability (Cycles) | Degradation Resistance (%) |

|---|---|---|

| Polymer Coatings | 500 | 95 |

| Composite Materials | 300 | 90 |

Biochemical Research

Enzyme Inhibition Studies

this compound is employed in studies examining enzyme inhibition and receptor interactions. Its structural similarity to biologically active molecules allows researchers to explore its role in modulating biological processes.

Case Study: Enzyme Interaction Analysis

In vitro studies have shown that this compound effectively inhibits specific enzymes involved in metabolic pathways, suggesting its potential as a drug target for metabolic disorders.

Mécanisme D'action

The mechanism of action of methyl 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

Methyl 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its ethoxyphenyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets.

Activité Biologique

Methyl 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including cancer treatment and antimicrobial therapy.

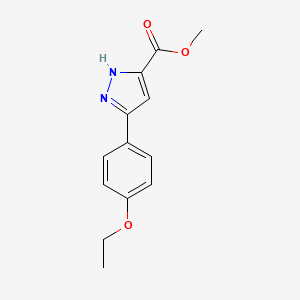

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound features a pyrazole ring substituted with an ethoxyphenyl group, which enhances its lipophilicity and biological activity.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds within this class can inhibit the proliferation of various cancer cell lines. For example:

- In vitro studies have shown that pyrazole derivatives can induce apoptosis in breast cancer cells (MDA-MB-231) by enhancing caspase-3 activity and causing cell cycle arrest at the G2/M phase .

- Cell viability assays demonstrated that this compound exhibited significant cytotoxic effects against colorectal cancer cell lines (HCT116, HT29, SW480) at low micromolar concentrations .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses:

- Antibacterial effects against Gram-positive and Gram-negative bacteria, indicating potential as an antimicrobial agent.

- Anti-inflammatory properties , which may contribute to its effectiveness in treating infections or inflammatory conditions.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The proposed mechanisms include:

- Enzyme inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival, leading to reduced tumor growth.

- Receptor modulation : It can bind to receptors that regulate apoptosis and cell cycle progression, thus influencing cellular responses to stress and damage.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with similar pyrazole derivatives is essential.

| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | Structure | High | Moderate |

| 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | Structure | Moderate | Low |

| Ethyl 3,4-diaryl-1-(2-aryl-2-oxoethyl)-1H-pyrazole-5-carboxylates | Structure | High | High |

Study on Anticancer Effects

A recent study synthesized a series of pyrazole derivatives and evaluated their effects on breast cancer cells. This compound was among the most potent compounds tested, showing a significant reduction in cell viability at concentrations as low as 10 μM. The mechanism was linked to apoptosis induction and cell cycle arrest .

Study on Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of various pyrazole derivatives, including this compound. Results indicated that this compound exhibited notable antibacterial activity against several pathogens, supporting its potential use in treating bacterial infections.

Propriétés

IUPAC Name |

methyl 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-3-18-10-6-4-9(5-7-10)11-8-12(15-14-11)13(16)17-2/h4-8H,3H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMEPAPLKSXTCMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701331332 | |

| Record name | methyl 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701331332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24804493 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

879454-35-0 | |

| Record name | methyl 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701331332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.